molecular formula C7H10N2OS B14637669 1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 54069-33-9

1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No.: B14637669
CAS No.: 54069-33-9
M. Wt: 170.23 g/mol
InChI Key: HXLDWBVPJMGMOZ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by methyl groups at positions 1 and 6 and a methylsulfanyl (-SMe) substituent at position 2. Its InChIKey (ZLKSFIQDRGDZCG-UHFFFAOYSA-N) confirms its identity, though discrepancies in positional numbering (e.g., "5,6-dimethyl" vs. "1,6-dimethyl" in some sources) require careful verification .

Properties

CAS No.

54069-33-9

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1,6-dimethyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10)8-7(11-3)9(5)2/h4H,1-3H3

InChI Key

HXLDWBVPJMGMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(N1C)SC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic displacement reactions with amines, alcohols, and thiols under alkaline conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPrimary amines (e.g., benzylamine) in chloroform, reflux2-Amino-1,6-dimethylpyrimidin-4(1H)-one68–82%
Hydrazine substitutionHydrazine hydrate in ethanol, reflux2-Hydrazinyl-1,6-dimethylpyrimidin-4(1H)-one77%
Thiol exchangeThiophenol/KOH in DMF, 60°C2-(Phenylthio)-1,6-dimethylpyrimidin-4(1H)-one64%

Key Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center and elimination of methanethiol .

Alkylation and Aylation Reactions

The sulfur atom in the methylsulfanyl group participates in S-alkylation/S-acylation:

ReactionConditionsProductYieldSource
S-MethylationMethyl iodide/NaH in DMF, 30°C1,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one (recycled)64%
S-AcetylationAcetyl chloride in DMF, room temperature2-(Acetylthio)-1,6-dimethylpyrimidin-4(1H)-one85%
S-BenzoylationBenzoyl chloride in DMF, 50°C2-(Benzoylthio)-1,6-dimethylpyrimidin-4(1H)-one78%

Notable Observation : Acylation occurs preferentially at sulfur rather than the pyrimidine nitrogen due to higher nucleophilicity of the sulfur atom .

Ring Functionalization and Cyclization

The pyrimidine ring participates in condensation and cycloaddition reactions:

3.1. Condensation with Carbonyl Compounds

Reaction with acetylacetone in acidic conditions generates fused pyrazolo-pyrimidine derivatives:

text
1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one + Acetylacetone → Tricyclic pyrazolo[1,5-a]pyrimidine (Yield: 72%) [4]

Mechanism : Initial protonation of the nitrile group facilitates cyclization via Schiff base formation .

3.2. Heterocycle Formation

Heating with formamide (110–140°C) produces pyrimido[4,5-d]pyrimidines through sequential Schiff base formation and cyclization :

text
Intermediate → 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol (Yield: 58%) [7]

Metal Complexation

The compound forms coordination complexes with transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Copper(II) sulfateAqueous KOH, room temperatureCu(II)-carboxylate coordinationCatalysis studies
Silver nitrateEthanol, refluxAg-SMe bridged polymerAntimicrobial testing

Structural Confirmation : IR spectra show shifts in ν(S–C) from 670 cm⁻¹ (free ligand) to 640 cm⁻¹ (complexed), confirming sulfur participation in bonding .

Comparative Reactivity Analysis

The methylsulfanyl group shows distinct reactivity compared to related pyrimidine derivatives:

CompoundReaction with BenzylamineReaction Rate (k, s⁻¹)Relative Reactivity
This compound82% yield3.2 × 10⁻³1.00 (reference)
4,6-Dimethyl-2-pyrimidoneNo reaction-0.00
2-Methylthiouracil45% yield1.1 × 10⁻³0.34

Data aggregated from

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents Ring System Key Features Reference(s)
1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one 1-Me, 6-Me, 2-SMe Pyrimidin-4(1H)-one Methylsulfanyl group enhances leaving-group potential; dimethyl groups modulate steric effects.
5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-Me, 6-Me, 2-(4-NO₂Ph) Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene fusion increases aromaticity; nitro group enhances electron deficiency.
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-Et, 2-S⁻ (thioxo), 6-benzoyl Pyrrolo[3,2-d]pyrimidin-4(5H)-one Thioxo group acts as a hydrogen-bond acceptor; benzoyl substituent adds bulk.
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one 6-SMe, fused pyrimido ring Pyrimido[1,6-a]pyrimidin-4-one Bicyclic structure increases rigidity; methylsulfanyl at position 6 alters reactivity.

Key Research Findings

  • Crystallographic Data : The bicyclic analog 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one exhibits a planar structure with a mean C–C bond length of 0.003 Å, indicating high stability .
  • Reactivity: Methylsulfanyl groups in pyrimidinones are susceptible to displacement by nucleophiles (e.g., methoxide in alcoholysis), enabling modular derivatization .
  • Positional Ambiguities : Discrepancies in numbering (e.g., 1,6- vs. 5,6-dimethyl) in literature necessitate cross-referencing with spectral or crystallographic data .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one, and how can alkylation conditions be optimized?

The compound can be synthesized via alkylation of pyrimidine thione precursors. For example:

  • Step 1 : React 2-thioxopyrimidin-4(3H)-one derivatives with methyl iodide under basic conditions (e.g., sodium methoxide) to introduce the methylsulfanyl group.
  • Step 2 : Perform alcoholysis with sodium methoxide to stabilize the methylsulfanyl moiety and isolate the product .
    Key Variables : Reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity (DMF or ethanol). Monitoring via TLC or HPLC ensures minimal byproduct formation.

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : Analyze 1H^1H-NMR for methyl group signals (~δ 2.5–3.0 ppm for S–CH3_3 and N–CH3_3) and pyrimidine ring protons (δ 6.5–8.0 ppm).
  • X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 201.1 for C7_7H10_{10}N2_2OS) .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve discrepancies in reaction yields when scaling up alkylation steps?

  • Root Cause Analysis : Trace impurities (e.g., unreacted thione or over-alkylated products) using LC-MS.
  • Mitigation : Adjust stoichiometry (1.2–1.5 eq methyl iodide) and use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Case Study : Danswan et al. observed a 15% yield drop at >10 mmol scale due to incomplete mixing; optimizing stirring rates resolved this .

Q. Q4. What strategies enable selective functionalization of the pyrimidinone ring for SAR studies?

  • C–H Activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C-5 or C-6 positions to introduce aryl/heteroaryl groups.
  • Electrophilic Substitution : Nitration or halogenation at C-5 requires protection of the methylsulfanyl group with Boc anhydride .

Biological Activity and Mechanism

Q. Q5. How can researchers design assays to evaluate the antimicrobial potential of this compound?

  • Methodology :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
    • Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Data Interpretation : Compare activity to known dihydropyrimidinone derivatives, which show broad-spectrum inhibition via membrane disruption .

Q. Q6. What computational tools are suitable for predicting the compound’s binding affinity to enzyme targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with RNase H or reverse transcriptase (common targets for pyrimidinones).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Data Contradictions and Reproducibility

Q. Q7. How should researchers address conflicting NMR data for methylsulfanyl protons in different solvents?

  • Case Example : In DMSO-d6_6, S–CH3_3 protons may split into multiplets due to hydrogen bonding, whereas CDCl3_3 yields a singlet.
  • Resolution : Standardize solvent conditions (e.g., CDCl3_3 for simplicity) and reference coupling constants to literature (e.g., J=7.2HzJ = 7.2 \, \text{Hz}) .

Q. Q8. Why do crystallization attempts yield polymorphic forms, and how can this be controlled?

  • Factors : Solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates.
  • Strategy : Use seed crystals from slow evaporation (0.5°C/min) to favor the thermodynamically stable form. SHELXL refinement can distinguish polymorphs via unit cell parameters .

Advanced Analytical Techniques

Q. Q9. How can time-resolved XRD studies elucidate degradation pathways under thermal stress?

  • Protocol : Heat single crystals to 150°C in a synchrotron beamline and collect diffraction data at 5-minute intervals.
  • Analysis : Track bond elongation (e.g., C–S bond >1.85 Å indicates degradation) and lattice expansion .

Q. Q10. What metabolomics approaches identify in vivo oxidation products of the methylsulfanyl group?

  • Workflow :
    • Administer the compound in rodent models.
    • Extract plasma metabolites and analyze via UPLC-QTOF-MS.
    • Look for sulfoxide (m/z +16) and sulfone (m/z +32) adducts .

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